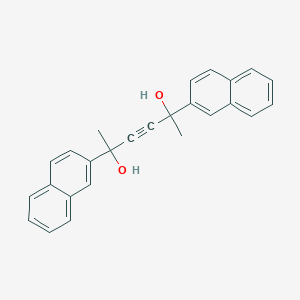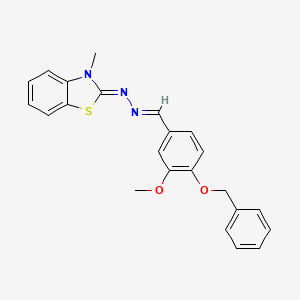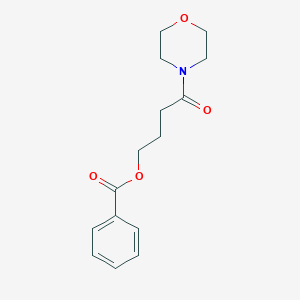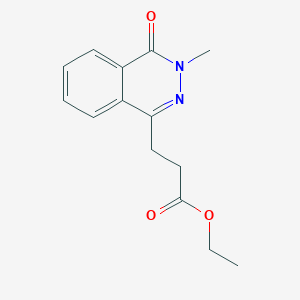
2,5-di-2-naphthyl-3-hexyne-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"2,5-di-2-naphthyl-3-hexyne-2,5-diol" is a complex organic compound featuring a hexyne backbone with naphthyl groups and hydroxyl functionalities. This molecule's structure suggests a potential for unique chemical reactivity and physical properties, attributable to its aromatic naphthyl groups and the reactive alkyne and alcohol functional groups.
Synthesis Analysis
The synthesis of complex organic compounds like "this compound" often involves multi-step organic reactions, including the formation of carbon-carbon bonds, functional group interconversions, and the use of protective groups. A related compound, 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, was synthesized through benzannulated enediynes treatment with potassium tert-butoxide, demonstrating the complexity of synthesizing naphthyl-containing compounds (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of "this compound" would exhibit significant conjugation, given the presence of aromatic rings and a central alkyne, potentially affecting its electronic and optical properties. The study of similar compounds through X-ray crystallography and spectroscopic methods (NMR, IR, etc.) is crucial for understanding the molecular conformation and electronic structure, which in turn influences reactivity and properties (Mori et al., 1993).
Chemical Reactions and Properties
The presence of alkyne and hydroxyl groups in "this compound" suggests its participation in various chemical reactions, including catalytic hydrogenation, oxidation, and addition reactions. Compounds with similar functionalities have been shown to undergo transformations under specific conditions, which can be leveraged for further derivatization or functionalization of the molecule (Saitoh et al., 2006).
Physical Properties Analysis
The physical properties of "this compound," such as melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. The rigidity of the naphthyl groups, combined with the flexibility of the hexyne linkage, could affect its phase behavior and solubility in various solvents. Analyzing related compounds provides insights into the influence of molecular architecture on physical properties (Gawdzik et al., 2006).
Chemical Properties Analysis
The chemical properties of "this compound," including acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical behavior, can be deduced from studies on similar molecules. The hydroxyl groups may engage in hydrogen bonding, affecting the compound's chemical behavior in solution and its interactions with other molecules (Foti et al., 2002).
Eigenschaften
IUPAC Name |
2,5-dinaphthalen-2-ylhex-3-yne-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c1-25(27,23-13-11-19-7-3-5-9-21(19)17-23)15-16-26(2,28)24-14-12-20-8-4-6-10-22(20)18-24/h3-14,17-18,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFDWYURHEITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)(C1=CC2=CC=CC=C2C=C1)O)(C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS*,7aR*)-1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5607308.png)


![N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea](/img/structure/B5607327.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)
![2-(3-oxo-2-thiomorpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5607343.png)

![1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methyl-2-furyl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5607351.png)
![1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5607357.png)
![3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide](/img/structure/B5607366.png)
![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607373.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5607376.png)
![2-{4-[2-(4-ethoxybenzoyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5607387.png)